molecular formula C8H7BrO5 B7880251 Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate

Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate

Cat. No.: B7880251
M. Wt: 263.04 g/mol
InChI Key: BZTCUNYMNYZRMB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate is an organic compound with the molecular formula C8H7BrO5. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and an ethyl ester group, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate typically involves the bromination of 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and esterification can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

Major Products Formed

Scientific Research Applications

Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzymatic activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-bromo-4-oxo-4H-pyran-2-carboxylate: Lacks the hydroxyl group at the 5-position.

    Ethyl 3-chloro-5-hydroxy-4-oxo-4H-pyran-2-carboxylate: Contains a chlorine atom instead of a bromine atom.

    Ethyl 3-bromo-5-methoxy-4-oxo-4H-pyran-2-carboxylate: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

Ethyl 3-bromo-5-hydroxy-4-oxo-4H-pyran-2-carboxylate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for further research .

Properties

IUPAC Name

ethyl 3-bromo-5-hydroxy-4-oxopyran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO5/c1-2-13-8(12)7-5(9)6(11)4(10)3-14-7/h3,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTCUNYMNYZRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C(=CO1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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